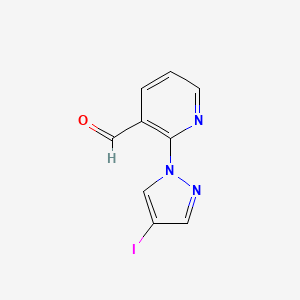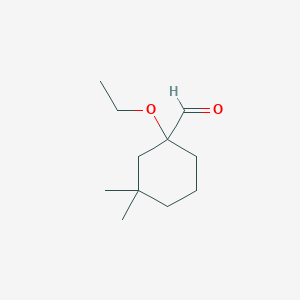
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methoxy group at position 5 and a methyl group at position 1 of the pyrazole ring, with an ethanone group attached at position 3. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
The synthesis of 1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-1-methyl-1H-pyrazole with an appropriate acylating agent under controlled conditions. For instance, the reaction of 5-methoxy-1-methyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine can yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
1-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of a methoxy group at position 5.
1-Methyl-1H-pyrazol-3-yl)ethanone: This compound lacks the methoxy group at position 5.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at position 5 may enhance its solubility and interaction with biological targets compared to similar compounds without this group.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
1-(5-methoxy-1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C7H10N2O2/c1-5(10)6-4-7(11-3)9(2)8-6/h4H,1-3H3 |
Clave InChI |
WTKMDEABSOZRGW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NN(C(=C1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



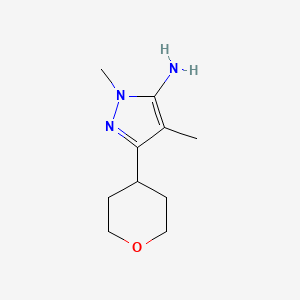
![2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13302427.png)
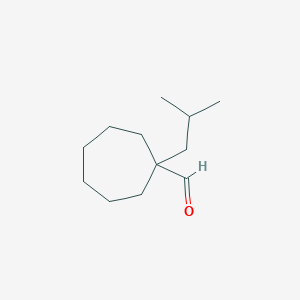
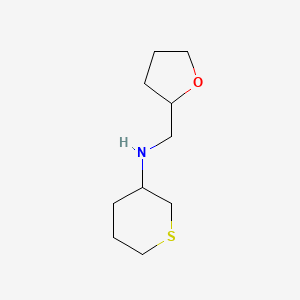
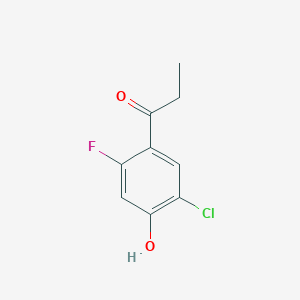


![1,3-Diethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13302487.png)
![4-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302493.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13302494.png)
